3-Chloro-4'-fluoropropiophenone
Overview
Description
3-Chloro-4’-fluoropropiophenone is a chemical compound with the molecular formula C9H8ClFO . It has an average mass of 186.611 Da and a monoisotopic mass of 186.024765 Da . It is also known by other names such as 1-Propanone, 3-chloro-1-(4-fluorophenyl)- .
Synthesis Analysis
The synthesis of 3-Chloro-4’-fluoropropiophenone can be achieved from 3-Chloropropionyl chloride and 4-Bromofluorobenzene .Molecular Structure Analysis
The linear formula of 3-Chloro-4’-fluoropropiophenone is FC6H4COCH2CH2Cl . The structure consists of a fluorophenyl group attached to a propiophenone group with a chlorine atom .Physical And Chemical Properties Analysis
3-Chloro-4’-fluoropropiophenone is a solid at 20 degrees Celsius . It has a melting point of 47-49 degrees Celsius . The compound should be stored under inert gas and conditions to avoid are air sensitivity .Scientific Research Applications
Application in Pharmaceutical Research
- Summary of the Application: 3-Chloro-4’-fluoropropiophenone is used in the synthesis of various pharmaceutical compounds. For instance, it has been used in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline .
Another application of 3-Chloro-4’-fluoropropiophenone is in the search for novel antiandrogens. High-throughput screening (HTS) of chemical libraries led to the discovery of a lead compound possessing an arylmorpholine moiety .
Transglutaminase-Related Disease Treatment
- Summary of the Application: 3-Chloro-4’-fluoropropiophenone can be used as transglutaminase-induced abnormal protein crosslinking inhibitors . This could potentially be used to prevent and/or treat transglutaminase-related diseases .
Fluorination Reagents
- Summary of the Application: 3-Chloro-4’-fluoropropiophenone can be used in the synthesis of fluorination reagents . These reagents are used in various chemical reactions to introduce a fluorine atom or fluorine-containing functional group to a molecule .
Synthesis of Arylmorpholine Derivatives
- Summary of the Application: 3-Chloro-4’-fluoropropiophenone can be used in the synthesis of arylmorpholine derivatives . These compounds have been identified as potential antiandrogens through high-throughput screening .
Spectroscopic Studies
- Summary of the Application: 3-Chloro-4’-fluoropropiophenone can be used in spectroscopic studies . Its spectra have been recorded and analyzed in various studies .
- Methods of Application or Experimental Procedures: The compound is typically prepared in a suitable state (solid, liquid, or gas) and then subjected to various types of spectroscopy, such as NMR, FTIR, Raman, and MS .
- Results or Outcomes: The outcome of such studies would be the recorded spectra, which can provide valuable information about the structure and properties of the compound .
Safety And Hazards
The compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) targeting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloro-1-(4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQPLJUSLMHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188251 | |
Record name | 2-Chloro-4'-fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-fluoropropiophenone | |
CAS RN |
347-93-3 | |
Record name | 3-Chloro-4′-fluoropropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4'-fluoropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 347-93-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4'-fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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